1-(Furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
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Overview
Description
1-(Furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a complex organic compound that features a furan ring, a pyrrolidinone core, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multi-step organic reactions:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with a suitable nucleophile.
Formation of the Pyrrolidinone Core: The pyrrolidinone core is often synthesized via a cyclization reaction involving an amine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The methyl group on the p-tolyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced nitrogen-containing compounds.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
1-(Furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups present in its structure, affecting its behavior in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-ylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one: Similar structure but with a phenyl group instead of a p-tolyl group.
1-(Furan-2-ylmethyl)-4-(3-(p-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one: Contains a p-methoxyphenyl group, which may alter its reactivity and biological activity.
Uniqueness
1-(Furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is unique due to the combination of its furan, oxadiazole, and pyrrolidinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-4-6-13(7-5-12)17-19-18(24-20-17)14-9-16(22)21(10-14)11-15-3-2-8-23-15/h2-8,14H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNASOJDDMQWKMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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